molecular formula C11H12N4O2 B11789984 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B11789984
M. Wt: 232.24 g/mol
InChI Key: HUOGBFPJADRASJ-UHFFFAOYSA-N
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Description

2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a pyrazole-derived acetic acid compound characterized by a pyrazole core substituted with:

  • 1-Methyl group: Increases lipophilicity and may influence metabolic stability.
  • Acetic acid moiety: Provides a carboxylic acid functional group for salt formation or conjugation.

The molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 263.26 g/mol (estimated). Its structural complexity distinguishes it from simpler pyrazole-acetic acid derivatives, making it a candidate for pharmaceutical or agrochemical applications due to its multifunctional substituents .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-(5-amino-1-methyl-3-pyridin-3-ylpyrazol-4-yl)acetic acid

InChI

InChI=1S/C11H12N4O2/c1-15-11(12)8(5-9(16)17)10(14-15)7-3-2-4-13-6-7/h2-4,6H,5,12H2,1H3,(H,16,17)

InChI Key

HUOGBFPJADRASJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CN=CC=C2)CC(=O)O)N

Origin of Product

United States

Biological Activity

2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring, an amino group, and a pyridine moiety, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Property Value
Molecular FormulaC10H11N3O2
Molecular Weight207.22 g/mol
IUPAC Name2-(5-amino-1-methyl-3-pyridin-3-yl-1H-pyrazol-4-yl)acetic acid
Canonical SMILESCN1C(=C(C(=N1)C2=CC=N(C)C=C2)CC(=O)O)N

Biological Activity Overview

The biological activity of 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has been investigated in various studies, highlighting its potential as an antimicrobial , anti-inflammatory , and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing the activity of various pyrazole compounds, derivatives similar to 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid demonstrated effective inhibition against several bacterial strains, although specific data for this compound remains limited .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to inhibit key signaling pathways involved in inflammation. For instance, studies have shown that related pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The mechanism typically involves the modulation of MAPK pathways, particularly through the inhibition of MK2 kinase activity, which plays a crucial role in inflammatory responses .

Anticancer Activity

The anticancer potential of 2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid has been explored through various cell line studies. For example, compounds with similar structures have shown promising results against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), exhibiting significant growth inhibition . The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anticancer activity while reducing toxicity to normal cells .

Case Studies

Case Study 1: Anti-inflammatory Mechanism
In a study published in Molecular Pharmacology, researchers synthesized several pyrazole derivatives and tested their effects on LPS-stimulated macrophages. The most active compounds demonstrated over 70% inhibition of TNF-alpha release at concentrations below 10 µM, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Efficacy
Another investigation focused on the efficacy of pyrazole derivatives against various cancer cell lines. The study found that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against HeLa cells, with IC50 values ranging from 5 to 15 µM depending on the derivative tested. Notably, compounds with pyridine substitutions showed improved selectivity for cancer cells compared to normal fibroblasts .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Formula Key Properties Reference
2-(5-Amino-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetic acid Pyrazole 5-Amino, 1-methyl, 3-pyridinyl C₁₁H₁₃N₅O₂ High polarity (amino, pyridinyl), moderate lipophilicity (methyl)
(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid Pyrazolinone 5-Oxo, 1-pyridin-2-yl C₁₀H₉N₃O₃ Oxo group increases electrophilicity; pyridin-2-yl alters binding orientation
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid Thiadiazole 5-Amino, methoxyimino C₅H₅N₅O₃S Thiadiazole core enhances metabolic stability; methoxyimino adds steric bulk
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetic acid Pyrazole 3,4,5-Trimethyl C₈H₁₂N₂O₂ High hydrophobicity (trimethyl); reduced hydrogen-bonding capacity

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) HPLC Retention Time (min) Reference
Target Compound 263.26 1.2 (estimated) ~10 (aqueous) N/A
(5-Oxo-1-pyridin-2-yl-...) 231.20 0.8 ~5 (aqueous) N/A
2-(3,4,5-Trimethyl-...) 184.19 2.5 <1 (aqueous) N/A
Example 324 (EP 4374877) 757.6 4.1 <0.1 (DMF required) 1.23

<sup>*</sup>LogP values are theoretical or extrapolated from structural analogs.

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